(R)-dimethyl 2-aminopentanedioate

Catalog No.
S783420
CAS No.
16422-27-8
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-dimethyl 2-aminopentanedioate

CAS Number

16422-27-8

Product Name

(R)-dimethyl 2-aminopentanedioate

IUPAC Name

dimethyl (2R)-2-aminopentanedioate

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1

InChI Key

YEJSPQZHMWGIGP-RXMQYKEDSA-N

SMILES

COC(=O)CCC(C(=O)OC)N

Canonical SMILES

COC(=O)CCC(C(=O)OC)N

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)N

Precursor for Synthesis of Other Molecules

(R)-Dimethyl 2-aminopentanedioate can serve as a building block for the synthesis of more complex molecules. Studies have shown its use as a precursor for the synthesis of specific chiral amino acids, which are essential components of proteins [1]. This application leverages its stereochemistry, meaning the specific spatial arrangement of its atoms, which allows for the creation of desired chirality in the final product.

[1] – PubChem. (R)-Dimethyl 2-aminopentanedioate. National Institutes of Health.

Impurity in Taxane Drugs

(R)-Dimethyl 2-aminopentanedioate has been identified as an impurity in paclitaxel and docetaxel, which are widely used taxane drugs for cancer treatment [2]. Research is ongoing to understand the potential impact of this impurity on the drugs' efficacy and safety.

[2] – Cymit Química S.L. (R)-Dimethyl 2-Aminopentanedioate.

(R)-dimethyl 2-aminopentanedioate, also known by its CAS number 16422-27-8, is a chiral compound characterized by its unique molecular structure. It consists of a five-carbon chain with two carboxylate ester groups and an amino group. The molecular formula is C7H13NO4C_7H_{13}NO_4 and it has a molecular weight of approximately 175.18 g/mol . This compound appears as a colorless to white crystalline solid and is soluble in water and methanol, making it useful in various chemical applications.

The synthesis of (R)-dimethyl 2-aminopentanedioate typically involves the esterification of L-glutamic acid with methanol in the presence of an acid catalyst. This method allows for the formation of the desired compound while maintaining the chiral integrity of the molecule. The reaction conditions must be carefully controlled to prevent racemization and ensure the production of the (R)-enantiomer .

(R)-dimethyl 2-aminopentanedioate is primarily utilized in laboratory settings for research purposes. Its structural characteristics make it a candidate for studying interactions with glutamate receptors, which could have implications in neuropharmacology. Additionally, it may serve as a precursor in the synthesis of other bioactive compounds .

Several compounds share structural similarities with (R)-dimethyl 2-aminopentanedioate, particularly those related to amino acids and neurotransmitters:

Compound NameCAS NumberKey Features
L-Glutamic acid56-86-0Natural amino acid; major neurotransmitter
(S)-Dimethyl 2-aminopentanedioate6525-53-7Enantiomer with different biological activity
Dimethyl malonate108-59-8Similar ester structure; used in organic synthesis
Methyl L-glutamate1704-00-3Methyl ester derivative of glutamic acid

Uniqueness: The unique aspect of (R)-dimethyl 2-aminopentanedioate lies in its specific stereochemistry and potential biological activity related to glutamate signaling pathways. Unlike its (S) counterpart, which may exhibit different pharmacological properties, (R)-dimethyl 2-aminopentanedioate's interactions are yet to be fully explored.

(R)-dimethyl 2-aminopentanedioate, also known as dimethyl D-glutamate, is a valuable chemical compound widely utilized as a key intermediate in pharmaceutical synthesis [1]. The traditional approach to synthesizing this compound begins with L-glutamic acid as the starting material, followed by esterification of both carboxylic acid groups [2]. This process typically involves converting L-glutamic acid to its corresponding dimethyl ester, which can then undergo stereochemical inversion to obtain the desired R-configuration [3].

The most common traditional esterification method employs thionyl chloride in methanol [3]. In this reaction, thionyl chloride is added dropwise to a suspension of L-glutamic acid in methanol at low temperatures (0-5°C) [3] [4]. The reaction mixture is then heated to reflux for several hours, resulting in the formation of dimethyl glutamate hydrochloride [3]. This approach has been widely documented to achieve yields between 89-98% [5].

ReagentReaction ConditionsYield (%)Reference
Thionyl chloride/Methanol0°C addition, reflux 3-24h89-98 [3] [5]
HCl/MethanolContinuous HCl gas, reflux78-93 [5]
H2SO4/MethanolReflux, 12-24h72-86 [5]
TMSCl/MethanolRoom temperature, 12-24h85-97 [5]

Another traditional approach involves the use of hydrogen chloride gas bubbled through a suspension of L-glutamic acid in methanol [5]. This method requires continuous passage of HCl gas through the refluxing mixture, making it operationally more challenging than the thionyl chloride method [5]. However, it still provides good yields ranging from 78-93% [5].

Sulfuric acid has also been employed as a catalyst for the esterification of L-glutamic acid [6]. The process involves heating L-glutamic acid in methanol in the presence of sulfuric acid [6]. While this method is straightforward, it typically results in lower yields (72-86%) compared to the thionyl chloride approach [5].

A more recent traditional method utilizes trimethylsilyl chloride (TMSCl) in methanol at room temperature [5]. This approach offers operational advantages as it does not require strict temperature control or continuous gas flow [5]. The TMSCl/methanol system has been reported to provide yields comparable to or higher than those obtained with thionyl chloride or HCl methods (85-97%) [5].

Catalytic Racemization and Resolution Strategies

The synthesis of enantiomerically pure (R)-dimethyl 2-aminopentanedioate often requires either the resolution of racemic mixtures or the racemization of L-glutamic acid derivatives followed by resolution [7] [8]. Catalytic racemization strategies play a crucial role in these processes, enabling the conversion between enantiomers and subsequent isolation of the desired R-configuration [7].

Glutamate racemase enzymes have been extensively studied for their ability to catalyze the interconversion of glutamate enantiomers [7]. These cofactor-independent enzymes employ active-site cysteine residues as acid/base catalysts during the racemization process [7]. The mechanism involves a deprotonation/protonation sequence, where one enzymic base deprotonates the substrate, and a second enzymic base protonates the resulting intermediate from the opposite face [8]. This "two-base" mechanism is consistent with the efficient incorporation of solvent deuterium into the product enantiomer but not into the recovered substrate enantiomer in each reaction direction [8].

Chemical racemization methods have also been developed for glutamic acid derivatives [9]. Metal-catalyzed racemization using copper complexes has proven effective for amino acid racemization [9]. In these systems, copper ions coordinate with the amino and carbonyl groups, facilitating the racemization process [10]. The metal cation coordination increases the acidity of the alpha position carboxyl group, which initiates the racemization reaction [10].

Resolution strategies for obtaining pure (R)-dimethyl 2-aminopentanedioate from racemic mixtures include:

  • Crystallization-based resolution: This approach exploits the different crystallization properties of diastereomeric salts formed between racemic dimethyl glutamate and chiral resolving agents [9]. Temperature cycling-induced deracemization (TCID) and attrition-enhanced deracemization (VR) are widely used techniques in this category [9].

  • Enzymatic resolution: Specific enzymes can selectively hydrolyze one enantiomer of dimethyl glutamate, leaving the other intact [9]. This approach allows for the separation of enantiomers based on their different physical properties after enzymatic treatment [9].

  • Chiral chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases can separate racemic dimethyl glutamate into its constituent enantiomers [11]. This method requires a chromophoric group such as Fmoc for detection with a UV detector [11].

  • Diastereomeric derivatization: Converting racemic dimethyl glutamate into diastereomers using chiral carboxylic acids allows for separation based on different physical properties [12] [13]. After separation, the resolving agent can be removed to obtain the pure enantiomer [12].

The combination of catalytic racemization with efficient resolution techniques has enabled the development of dynamic kinetic resolution processes, where continuous racemization of the undesired enantiomer coupled with selective crystallization or enzymatic resolution of the desired enantiomer can theoretically achieve 100% yield of (R)-dimethyl 2-aminopentanedioate [9].

Modern Asymmetric Synthesis Protocols

Recent advances in asymmetric synthesis have revolutionized the production of (R)-dimethyl 2-aminopentanedioate by enabling direct stereoselective synthesis rather than relying on resolution of racemic mixtures [14] [15]. These modern protocols offer significant advantages in terms of atom economy, stereoselectivity, and overall efficiency [14].

One of the most promising approaches involves the use of chiral catalysts for asymmetric hydrogenation of dehydroamino acid precursors [15]. This method employs transition metal catalysts, typically based on ruthenium or rhodium, coordinated with chiral phosphine ligands [15]. The catalyst selectively delivers hydrogen to one face of the prochiral substrate, resulting in the formation of (R)-dimethyl 2-aminopentanedioate with high enantioselectivity [15]. Enantioselectivities exceeding 95% have been reported using this approach [15].

Another innovative strategy utilizes chiral auxiliaries that are temporarily attached to the glutamic acid backbone to control the stereochemical outcome of subsequent reactions [16]. For example, the Evans oxazolidinone methodology has been adapted for the asymmetric synthesis of (R)-dimethyl 2-aminopentanedioate [16]. This approach involves the formation of a chiral titanium enolate, which undergoes highly stereoselective reactions to establish the desired R-configuration [16]. After the stereocenter is established, the chiral auxiliary can be removed to yield the target compound [16].

Bifunctional catalysts combining Brønsted base and hydrogen-donor functionalities have also been employed for the asymmetric synthesis of amino acid derivatives including (R)-dimethyl 2-aminopentanedioate [15]. These catalysts, often based on quinoline-squaramide structures, can simultaneously activate both electrophilic and nucleophilic components of the reaction, leading to high levels of stereoselectivity [15].

Recent developments in asymmetric organocatalysis have provided additional tools for the synthesis of (R)-dimethyl 2-aminopentanedioate [15]. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for various asymmetric transformations [15]. In the context of amino acid synthesis, CPAs can catalyze highly enantioselective protonation reactions, which are useful for establishing the stereocenter in (R)-dimethyl 2-aminopentanedioate [15].

Metallaelectrocatalytic asymmetric synthesis represents one of the newest frontiers in this field [15]. This approach combines the principles of electrochemistry and asymmetric catalysis to achieve stereoselective transformations [15]. For instance, nickel-catalyzed electrochemical decarboxylative coupling reactions have been developed for the synthesis of chiral amino acid derivatives with high enantioselectivity [15].

These modern asymmetric synthesis protocols not only provide access to (R)-dimethyl 2-aminopentanedioate with high optical purity but also offer more sustainable alternatives to traditional resolution-based approaches by eliminating the need to discard the undesired enantiomer [14] [15].

Process Optimization: Yield Enhancement and Purity Control

Optimizing the synthesis of (R)-dimethyl 2-aminopentanedioate requires careful attention to reaction parameters to maximize yield while maintaining high enantiomeric purity [17]. Process optimization strategies focus on enhancing reaction efficiency, reducing side product formation, and implementing effective purification techniques [17] [18].

Yield enhancement in the esterification of glutamic acid has been achieved through several innovative approaches [17]. One significant improvement involves the continuous addition of methanol during the reaction while simultaneously distilling off the alcohol-water azeotrope [19]. This technique shifts the equilibrium toward product formation, resulting in significantly improved yields [19]. Studies have shown that this modification can increase the esterification yield from 75-85% to 95-99% after multiple cycles of alcohol addition and distillation [6].

Temperature control plays a crucial role in both yield enhancement and maintaining stereochemical integrity [17]. For the thionyl chloride-mediated esterification, maintaining the initial reaction temperature between 10-20°C during reagent addition, followed by heating to 40-55°C for the main reaction phase, has been found to optimize yield while minimizing side reactions [17]. The duration of the isothermal reaction has also been optimized, with 12-18 hours typically providing the best results [17].

Process ParameterOptimized RangeEffect on YieldEffect on Purity
Initial Temperature10-20°CPrevents side reactionsMaintains stereochemistry
Reaction Temperature40-55°CIncreases reaction rateMinimal impact if controlled
Reaction Time12-18 hoursEnsures completionExtended times may reduce purity
Thionyl Chloride:Glutamic Acid Ratio1.05:1Minimizes excess reagentReduces impurities
Methanol:Glutamic Acid Ratio8-10:2.5-3.5Optimizes conversionFacilitates crystallization

Purity control is another critical aspect of process optimization [11]. Analytical techniques for assessing the enantiomeric purity of (R)-dimethyl 2-aminopentanedioate include chiral HPLC, gas chromatography with mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents [11]. For industrial applications, GC-MS methods are often preferred due to their high sensitivity and ability to detect trace impurities [11].

To enhance product purity, crystallization techniques have been refined to selectively crystallize (R)-dimethyl 2-aminopentanedioate hydrochloride [17]. The addition of ethyl acetate to the reaction mixture after completion, followed by controlled cooling to room temperature, has been shown to yield the product as a crystalline solid with purity exceeding 99% [17]. This approach eliminates the need for column chromatography, which is advantageous for large-scale production [17].

Advanced purification strategies include the use of continuous crystallization processes, which offer better control over crystal size distribution and purity compared to batch crystallization [20]. Additionally, membrane-based separation techniques have been explored for the purification of amino acid esters, providing an alternative to traditional crystallization methods [20].

The optimization of workup procedures has also contributed to yield enhancement and purity control [18]. For instance, the use of lanthanide triflates as catalysts in certain synthetic steps has been shown to significantly improve yields (from 38% to 87-91%) while maintaining high stereochemical purity [18]. These catalysts accelerate key transformations and reduce the formation of side products [18].

Through systematic optimization of reaction conditions, reagent ratios, and purification techniques, modern processes can achieve overall yields of 89-95% with enantiomeric purities exceeding 99% for (R)-dimethyl 2-aminopentanedioate [17] [18].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of (R)-dimethyl 2-aminopentanedioate presents numerous challenges that must be addressed to ensure economic viability and consistent product quality [21]. These challenges span multiple domains, including process safety, scalability, equipment design, and environmental considerations [21].

One of the primary challenges in industrial-scale manufacturing is the safe handling of hazardous reagents [6]. Thionyl chloride, commonly used in the esterification of glutamic acid, is corrosive and generates toxic gases (sulfur dioxide and hydrogen chloride) during the reaction [6]. Industrial processes must incorporate robust containment systems, gas scrubbers, and appropriate personal protective equipment to mitigate these hazards [6]. Alternative esterification methods using less hazardous reagents, such as sulfuric acid or trimethylsilyl chloride, have been explored, but these often result in lower yields or require longer reaction times [6] [19].

Heat management represents another significant challenge in scaling up the synthesis [21]. The esterification of glutamic acid is exothermic, particularly during the initial addition of thionyl chloride [6]. On an industrial scale, insufficient heat removal can lead to runaway reactions, compromising both safety and product quality [6]. Advanced reactor designs with enhanced heat transfer capabilities, such as plate reactors or microreactors, have been implemented to address this challenge [21].

Manufacturing ChallengeImpactMitigation Strategies
Hazardous ReagentsSafety risks, environmental concernsContainment systems, alternative reagents, continuous processing
Heat ManagementRunaway reactions, product degradationEnhanced reactor design, controlled addition rates, improved cooling systems
Solvent RecoveryEconomic and environmental costsClosed-loop solvent recycling, solvent-free alternatives, continuous distillation
Stereochemical ControlVariable product qualityIn-line monitoring, process analytical technology, automated control systems
Equipment CorrosionMaintenance costs, contaminationCorrosion-resistant materials, protective coatings, equipment design optimization

Solvent recovery and waste management pose significant economic and environmental challenges in industrial production [21]. The traditional synthesis of (R)-dimethyl 2-aminopentanedioate requires substantial volumes of methanol and potentially other solvents for crystallization and purification [21]. Implementing efficient solvent recovery systems is essential for reducing costs and environmental impact [21]. Some manufacturers have developed closed-loop solvent recycling processes that can recover and purify up to 95% of the methanol used in the reaction [21].

Maintaining consistent stereochemical purity during large-scale production is particularly challenging [11]. Minor variations in reaction conditions that might be inconsequential at laboratory scale can significantly impact the enantiomeric purity of the final product when scaled up [11]. To address this challenge, manufacturers have implemented advanced process analytical technology (PAT) for real-time monitoring of reaction progress and product quality [11]. In-line polarimetry, HPLC, and spectroscopic techniques enable continuous assessment of stereochemical purity throughout the manufacturing process [11].

Equipment design and materials of construction present additional challenges due to the corrosive nature of the reagents involved [21]. Reactors, transfer lines, and storage vessels must be constructed from appropriate corrosion-resistant materials, which increases capital costs [21]. Some manufacturers have adopted glass-lined steel or specialized alloys for critical components to balance durability and cost-effectiveness [21].

The development of continuous manufacturing processes represents a promising approach to addressing many of these challenges [22]. Continuous flow chemistry offers several advantages over batch processing, including improved heat transfer, enhanced mixing, precise residence time control, and reduced reagent inventory [22]. These benefits translate to improved safety profiles, more consistent product quality, and potentially lower production costs [22]. However, implementing continuous manufacturing requires significant investment in specialized equipment and process development [22].

Thermal Stability Assessment

The thermodynamic stability of (R)-dimethyl 2-aminopentanedioate represents a critical parameter for understanding its behavior under various processing and storage conditions. Based on experimental observations and comparative analyses with structurally related compounds, the compound demonstrates moderate thermal stability with defined decomposition pathways [1] [2].

The compound exhibits thermal stability up to approximately 200°C under inert atmospheric conditions, with initial decomposition onset occurring around 150-200°C [2]. This thermal behavior is consistent with other amino acid dimethyl esters, which typically undergo decomposition through sequential degradation mechanisms involving ester bond cleavage and amino acid decarboxylation [3] [4].

Temperature Range (°C)Thermal EventMass Loss (%)Primary Process
25-100Dehydration/volatilization2-5Water loss, solvent evaporation
100-150Structural rearrangement5-15Conformational changes
150-200Initial decomposition15-40Ester bond hydrolysis
200-250Significant degradation40-80Amino acid decomposition
250-300Complete decomposition80-95Carbonization

Decomposition Mechanisms

The thermal decomposition of (R)-dimethyl 2-aminopentanedioate follows a multi-step mechanism characteristic of amino acid esters [3] [5]. The primary decomposition pathway involves the sequential cleavage of ester bonds, leading to the formation of glutamic acid intermediates and subsequent decarboxylation processes.

The initial decomposition stage occurs through homolytic cleavage of the C-O ester bonds, resulting in the emission of methanol molecules and the formation of carboxylic acid intermediates [3]. This process is followed by cyclization reactions that may lead to the formation of pyroglutamic acid derivatives, consistent with the thermal behavior observed in glutamic acid and its esters [6] [5].

Primary Decomposition Pathway:
(R)-dimethyl 2-aminopentanedioate → Methanol + Carboxylic acid intermediate → Pyroglutamic acid derivatives → Cyclic degradation products

Kinetic Parameters

The thermal decomposition kinetics of (R)-dimethyl 2-aminopentanedioate can be described by first-order reaction kinetics, with activation energies estimated to be in the range of 60-80 kJ/mol based on comparative studies with similar amino acid esters [3] [7]. The decomposition rate constants follow Arrhenius behavior, with temperature-dependent rate expressions that facilitate predictive modeling of thermal stability under various conditions.

Solubility Characteristics Across Solvent Systems

Aqueous Solubility Profile

(R)-dimethyl 2-aminopentanedioate demonstrates excellent aqueous solubility characteristics, classified as "freely soluble" in water systems [8] [9]. This high aqueous solubility is attributed to the presence of both the amino group and the ester functionalities, which facilitate hydrogen bonding interactions with water molecules.

The compound exhibits a solubility of approximately 100 mg/mL in water at room temperature, significantly higher than many amino acid derivatives [9]. In phosphate buffer systems (pH 7.2), the solubility is maintained at approximately 10 mg/mL, indicating good stability across physiological pH ranges [8].

Solvent SystemSolubility (mg/mL)Solubility ClassificationInteraction Type
Water>100Freely solubleHydrogen bonding
Phosphate buffer (pH 7.2)10Highly solubleIonic interactions
Methanol50Highly solubleHydrogen bonding
Ethanol5Moderately solubleLimited hydrogen bonding
DMSO15Highly solubleDipolar interactions

Organic Solvent Compatibility

The solubility profile in organic solvents reveals selective dissolution behavior based on solvent polarity and hydrogen bonding capacity [8]. Methanol provides the highest organic solvent solubility at 50 mg/mL, followed by dimethyl sulfoxide (DMSO) at 15 mg/mL [8]. This pattern reflects the compound's amphiphilic nature, with both polar and moderately lipophilic regions.

Ethanol demonstrates moderate solubility (5 mg/mL), while non-polar solvents such as hexane and toluene show minimal solubility [8]. The solubility in dimethylformamide (DMF) parallels that of DMSO, indicating favorable interactions with aprotic polar solvents.

Solvent-Dependent Stability

The stability of (R)-dimethyl 2-aminopentanedioate varies significantly across different solvent systems. In aqueous solutions, the compound demonstrates enhanced stability due to hydration effects that stabilize the zwitterionic form [10]. Alcoholic solvents provide intermediate stability, while polar aprotic solvents may promote certain degradation pathways through different solvation mechanisms.

The hygroscopic nature of the compound necessitates careful storage conditions, with recommended storage at 2-8°C in sealed containers to prevent moisture-induced degradation [2] [9].

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance (NMR) spectroscopic profile of (R)-dimethyl 2-aminopentanedioate provides definitive structural characterization and purity assessment. The ¹H NMR spectrum in deuterated solvents reveals characteristic chemical shifts corresponding to the various proton environments within the molecule [11].

The methyl ester protons appear as singlets at approximately δ 3.7 ppm, while the α-amino proton shows a characteristic triplet pattern around δ 3.8 ppm due to coupling with adjacent methylene groups [11]. The methylene protons of the pentanedioate chain exhibit complex multipicity patterns in the δ 2.1-2.5 ppm region, reflecting the conformational flexibility of the aliphatic chain.

Key NMR Characteristics:

  • Methyl ester protons: δ 3.7 ppm (singlet, 6H)
  • α-Amino proton: δ 3.8 ppm (triplet, 1H)
  • Methylene protons: δ 2.1-2.5 ppm (multiplet, 4H)
  • Amino protons: δ 1.5-2.0 ppm (broad, 2H)

Infrared Spectroscopy

The infrared (IR) spectroscopic signature of (R)-dimethyl 2-aminopentanedioate exhibits characteristic absorption bands that confirm the presence of functional groups and provide information about molecular conformation [12]. The carbonyl stretching region shows strong absorption at approximately 1640 cm⁻¹, indicating the presence of ester groups [12].

The amino group contributions appear as characteristic N-H stretching vibrations in the 3200-3500 cm⁻¹ region, with additional bending modes observed around 1580 cm⁻¹ [12]. The C-H stretching vibrations of methyl and methylene groups contribute to the complex absorption pattern in the 2800-3000 cm⁻¹ region.

Mass Spectrometry Fragmentation

Mass spectrometric analysis of (R)-dimethyl 2-aminopentanedioate reveals characteristic fragmentation patterns that facilitate structural elucidation and purity assessment [13]. The molecular ion peak appears at m/z 175, corresponding to the molecular weight of the compound [1].

Common fragmentation pathways include the loss of methanol (m/z 143), sequential loss of both methoxy groups (m/z 111), and formation of characteristic amino acid fragments [13]. The base peak typically corresponds to the α-amino acid fragment after ester hydrolysis, providing diagnostic information for analytical applications.

Major Fragment Ions:

  • [M]⁺: m/z 175 (molecular ion)
  • [M-OCH₃]⁺: m/z 144 (methoxy loss)
  • [M-COOCH₃]⁺: m/z 116 (methyl ester loss)
  • [M-2(OCH₃)]⁺: m/z 113 (double methoxy loss)

Chiroptical Properties and Polarimetric Behavior

Optical Rotation Characteristics

The chiroptical properties of (R)-dimethyl 2-aminopentanedioate are fundamental to its stereochemical characterization and enantiomeric purity assessment. The compound exhibits dextrorotatory behavior, with a specific optical rotation [α]D²⁰ in the range of +12.5° to +14.5° (c=1, H₂O) [10].

This positive optical rotation value is characteristic of the R-configuration at the α-carbon center, distinguishing it from the S-enantiomer, which exhibits corresponding levorotatory behavior with [α]D²⁰ values of -12.5° to -14.5° [9] . The magnitude of optical rotation provides quantitative information about enantiomeric purity, with deviations from expected values indicating the presence of stereochemical impurities.

Parameter(R)-Enantiomer(S)-Enantiomer
Optical Rotation [α]D²⁰+12.5° to +14.5°-12.5° to -14.5°
Rotational DirectionDextrorotatoryLevorotatory
Enantiomeric Purity≥98%≥99.5%
Measurement Conditionsc=1, H₂O, 20°Cc=1, H₂O, 20°C

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy provides detailed information about the conformational preferences and electronic transitions of (R)-dimethyl 2-aminopentanedioate [15] [16]. The CD spectrum exhibits characteristic Cotton effects corresponding to the chiral environment around the α-carbon center, with distinctive bands in the UV region associated with n→π* and π→π* transitions.

The compound shows moderate CD activity, with ellipticity values that reflect the conformational flexibility of the pentanedioate chain and the electronic environment of the chiral center [15]. The CD signature is particularly useful for monitoring enantiomeric purity and detecting conformational changes induced by solvent or temperature variations.

Polarimetric Stability

The polarimetric stability of (R)-dimethyl 2-aminopentanedioate under various conditions provides important information about its stereochemical integrity during storage and processing [17]. The compound demonstrates good optical stability under normal storage conditions, with minimal racemization observed over extended periods at recommended temperatures.

However, elevated temperatures and extreme pH conditions can promote epimerization processes, leading to gradual loss of optical activity [17]. The stability is enhanced in acidic conditions, consistent with the protonation of the amino group that reduces the acidity of the α-hydrogen and inhibits racemization mechanisms.

Stability Factors:

  • Temperature: Stable up to 50°C for extended periods
  • pH: Enhanced stability in acidic conditions (pH 4-6)
  • Light exposure: Minimal impact on optical activity
  • Storage conditions: Optimal at 2-8°C in dark containers

Partition Coefficients and Lipophilicity Assessment

Octanol-Water Partition Coefficient

The lipophilicity of (R)-dimethyl 2-aminopentanedioate, quantified through octanol-water partition coefficient (LogP) measurements, provides crucial information about its membrane permeability and biological distribution characteristics [18] [19]. Computational predictions suggest LogP values in the range of -0.5 to +0.5, indicating moderate hydrophilicity with limited lipophilic character [19].

The relatively low LogP value reflects the influence of the amino group and the two ester functionalities, which contribute to the overall polar character of the molecule [18]. This hydrophilic nature is consistent with the compound's excellent aqueous solubility and limited permeability through biological membranes.

Prediction MethodLogP ValueLipophilicity ClassificationMembrane Permeability
Computational (XLOGP3)-0.2 to 0.2HydrophilicLow
Computational (iLOGP)0.3 to 0.8Slightly hydrophilicLow to moderate
Experimental dataNot available--
HPLC retention-basedModerate retentionPolarLimited

Membrane Permeability Characteristics

The membrane permeability characteristics of (R)-dimethyl 2-aminopentanedioate are primarily influenced by its hydrophilic nature and zwitterionic character at physiological pH [20]. The compound exhibits limited passive diffusion across biological membranes, with permeability coefficients estimated to be in the low range (10⁻⁶ to 10⁻⁷ cm/s) based on structure-activity relationships.

The presence of the amino group and two ester functionalities creates a polar surface area of approximately 78 Ų, which exceeds the typical threshold for passive membrane permeation [19]. This characteristic suggests that cellular uptake would likely require active transport mechanisms or specific transporter proteins.

Structure-Lipophilicity Relationships

The lipophilicity profile of (R)-dimethyl 2-aminopentanedioate can be understood through structure-activity relationships that correlate molecular features with partition behavior [19] [21]. The dimethyl ester groups contribute moderately to lipophilicity, while the amino group and carboxylate functionalities significantly increase hydrophilicity.

Comparative analysis with related glutamic acid derivatives reveals that esterification of the carboxyl groups increases lipophilicity compared to the free acid, but the presence of the amino group maintains overall hydrophilic character [21]. This balance between hydrophilic and lipophilic contributions results in the compound's unique solubility and distribution profile.

Lipophilicity Determinants:

  • Amino group: Major hydrophilic contributor
  • Dimethyl esters: Moderate lipophilic contribution
  • Aliphatic chain: Minimal lipophilic contribution
  • Overall molecular size: Moderate molecular weight (175.18 g/mol)

XLogP3

-0.6

UNII

R638SJX27P

Sequence

X

Other CAS

16422-27-8

Wikipedia

Dimethyl D-glutamate

Dates

Last modified: 08-15-2023

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